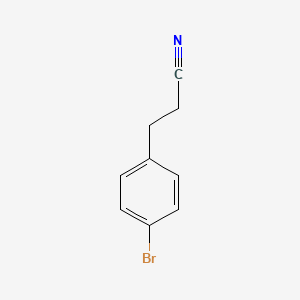

3-(4-Bromophenyl)propionitrile

説明

Overview of Arylpropionitriles in Synthetic Organic Chemistry

Within the large family of nitriles, arylpropionitriles represent a significant subclass. These compounds feature a three-carbon nitrile chain attached to an aromatic ring. Arylpropionitriles, particularly α-arylpropionitriles (where the aryl group is attached to the carbon adjacent to the nitrile), are crucial building blocks in medicinal chemistry. chemistryviews.orgtandfonline.com They are recognized as important precursors for α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications like ibuprofen (B1674241) and naproxen. chemistryviews.org

Furthermore, β-arylpropionitriles, such as 3-(4-Bromophenyl)propionitrile, serve as valuable starting materials for more complex heterocyclic structures. Research has demonstrated their utility in the synthesis of 2-arylquinolines through reactions involving aryllithiums and N-iodosuccinimide (NIS) in a process mediated by iminyl radicals. rsc.orgresearchgate.net The ability to construct quinoline (B57606) scaffolds is particularly important, as this structural motif is present in a wide array of biologically active compounds and natural products. researchgate.net

Significance of Brominated Phenyl Moieties in Chemical Design

The incorporation of a brominated phenyl group into a molecule is a strategic decision in chemical design, offering several advantages. Bromine, as a halogen, can significantly alter the physicochemical properties of a compound. researchgate.net Its presence can enhance a molecule's reactivity and influence its interactions with biological targets like enzymes and receptors.

Brominated aromatic compounds are key starting materials for a wide range of synthetic transformations, including nucleophilic aromatic substitutions and cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net In medicinal chemistry, the introduction of a bromine atom can improve a drug's pharmacokinetic profile. ontosight.ai Bromoquinolines, for example, are used as precursors to synthesize derivatives containing cyano, methoxy, phenyl, and amino groups, highlighting their role as versatile intermediates in drug discovery. nih.gov The unique properties of brominated compounds also make them useful in material science, with applications in flame retardants and advanced polymers. ontosight.ai

Research Trajectories of this compound

This compound, also known as 3-(4-bromophenyl)propanenitrile, is a specific arylpropionitrile that has found application as a key intermediate in targeted synthetic projects. Its chemical structure combines the reactive nitrile group with the synthetically versatile bromophenyl moiety.

Physicochemical Properties of this compound The compound is typically a white to light yellow liquid or solid at room temperature. lookchem.comchemicalbook.com Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57775-08-3 | chemicalbook.com |

| Molecular Formula | C₉H₈BrN | fluorochem.co.uk |

| Molecular Weight | 210.07 g/mol | chemicalbook.com |

| Appearance | White/off-white or light yellow | lookchem.com |

| Boiling Point | 118°C at 1 mmHg | chemicalbook.com |

| Density | 1.42 g/cm³ | chemicalbook.com |

| Storage | Sealed in dry, room temperature | chemicalbook.com |

Detailed Research Findings

The primary research application of this compound is as a reactant in the synthesis of more complex molecules. A notable example is its use in the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in immune responses. In one study, 3-(4-bromophenyl)propanenitrile was used in a palladium-catalyzed Suzuki reaction to create a novel triazole-containing compound. nih.gov This highlights the compound's utility in constructing specific carbon-carbon bonds, a critical step in building a library of potential therapeutic agents for structure-activity relationship (SAR) studies. nih.gov

As a member of the β-arylpropionitrile class, it is also a precursor for synthesizing 2-arylquinolines. rsc.orgresearchgate.net This reaction pathway involves the formation of an imine, which then undergoes a radical-mediated cyclization to form the quinoline ring system. rsc.org The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, allowing for the diversification of the resulting quinoline-based structures. nih.gov

Structure

3D Structure

特性

IUPAC Name |

3-(4-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLKTDBUQOFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370832 | |

| Record name | 3-(4-Bromophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57775-08-3 | |

| Record name | 3-(4-Bromophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 4 Bromophenyl Propionitrile

Established Synthetic Routes to 3-(4-Bromophenyl)propionitrile

The synthesis of this compound can be achieved through several established chemical transformations. These methods leverage fundamental organic reactions to construct the target molecule from readily available starting materials.

Nucleophilic Substitution Reactions in Propionitrile (B127096) Synthesis

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to propionitriles. In this context, a common approach involves the reaction of a 4-bromophenylethyl halide with a cyanide salt. The cyanide anion (CN⁻) acts as the nucleophile, displacing the halide (e.g., bromide or chloride) from the alkyl chain to form the desired carbon-carbon bond, yielding this compound. The efficiency of this SN2 reaction is influenced by factors such as the choice of solvent, temperature, and the nature of the leaving group. Polar aprotic solvents are often preferred to solvate the cation of the cyanide salt without significantly solvating the nucleophile, thus enhancing its reactivity. encyclopedia.pub

Another strategy within this category is the Kolbe nitrile synthesis, which specifically refers to the reaction of alkyl halides with cyanides. encyclopedia.pub This method is a classic example of nucleophilic substitution for the preparation of nitriles.

Condensation Reactions for Arylpropionitrile Formation

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in the synthesis of arylpropionitriles. The Knoevenagel condensation, for instance, can be utilized. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst. lookchem.com For the synthesis of a related compound, 2-cyano-3-(4-bromophenyl)propionitrile, a Knoevenagel condensation reaction in water has been reported. lookchem.com

Aldol condensation reactions can also be adapted to form precursors that can be converted to the target nitrile. jocpr.com For example, the reaction of an appropriate ketone with an aldehyde can lead to an α,β-unsaturated ketone, which can then undergo further transformations to introduce the nitrile group.

Bromination of Phenylalanine Derivatives in Stereoselective Synthesis (e.g., (S)-3-Amino-3-(4-bromophenyl)propanenitrile)

For the synthesis of chiral derivatives of this compound, such as (S)-3-Amino-3-(4-bromophenyl)propanenitrile, stereoselective methods are crucial. One approach involves the bromination of phenylalanine derivatives. Phenylalanine, a readily available chiral amino acid, can be chemically modified. The aromatic ring of a protected phenylalanine derivative can be subjected to electrophilic bromination to introduce the bromine atom at the para position. Subsequent chemical transformations can then be performed to convert the carboxylic acid functionality into a nitrile group while preserving the stereochemistry at the α-carbon.

A related biocatalytic approach has been explored for the synthesis of β-aminonitriles. This involves the enantioselective hydrolysis of β-aminonitriles using enzymes like nitrile hydratase from Rhodococcus rhodochrous. csir.co.za For example, 3-amino-3-(3-bromophenyl)propionitrile has been a substrate in such studies, highlighting the potential for enzymatic methods in producing chiral brominated propanenitriles. csir.co.za

Utilization of 3-Bromobenzoic Acid as a Precursor

3-Bromobenzoic acid can serve as a versatile starting material for the synthesis of this compound. chemicalbook.comprepchem.com The synthesis typically involves several steps. First, the carboxylic acid group of 3-bromobenzoic acid can be reduced to an alcohol, forming (3-bromophenyl)methanol. This alcohol can then be converted to the corresponding halide, such as 3-bromobenzyl bromide, via reaction with a brominating agent. Finally, a nucleophilic substitution reaction with a cyanide salt would introduce the nitrile group, followed by chain extension to yield the propionitrile. It is important to note that this route would initially produce 2-(3-bromophenyl)acetonitrile. Further elaboration would be required to obtain the this compound structure.

Alternatively, 3-bromobenzoic acid can be used in palladium-catalyzed cross-coupling reactions to first construct the desired carbon skeleton, followed by functional group manipulations to introduce the nitrile. researchgate.net

One-Pot Synthesis Approaches (e.g., involving β-ketonitriles like 3-oxo-3-(4-bromophenyl)propionitrile)

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. The synthesis of this compound and its derivatives can be achieved through such approaches. For instance, a one-pot synthesis of 3-(4-bromophenyl)-2-propynenitrile has been reported starting from 3-oxo-3-(4-bromophenyl)propionitrile, achieving a yield of 85%. cdnsciencepub.com While this product is an unsaturated analog, subsequent reduction of the alkyne would lead to the desired this compound.

Another relevant one-pot method involves the reaction of amides with acetonitrile (B52724) to synthesize β-ketonitriles. rsc.org Specifically, 3-(4-bromophenyl)-3-oxopropanenitrile (B1269170) was synthesized in 90% yield from 4-bromo-N-phenyl-N-tosylbenzamide. rsc.org This β-ketonitrile is a key intermediate that can be further reduced to the corresponding alcohol and subsequently converted to the target propionitrile.

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems are employed in the synthesis of this compound and its derivatives.

Palladium-based catalysts are widely used in cross-coupling reactions that can be adapted to synthesize the carbon skeleton of this compound. For example, palladium diacetate has been used in conjunction with silver(I) acetate (B1210297) for the C-H activation and arylation of benzoic acids. ambeed.com Such strategies could be envisioned for coupling a bromophenyl moiety with a three-carbon chain.

Rhodium catalysts, such as bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), in combination with chiral ligands like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are utilized for enantioselective Michael additions. orgsyn.org This is particularly relevant for the synthesis of chiral precursors to this compound. orgsyn.org

Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the Michael-type hydroamination of acrylonitrile (B1666552) with arylamines, yielding β-aminonitriles. thieme-connect.com This highlights the potential of Lewis acid catalysts in the formation of related structures.

Furthermore, silica (B1680970) sulfuric acid has been employed as a catalyst for the [3+2] cycloaddition of nitriles with sodium azide (B81097) to form tetrazoles, demonstrating the utility of solid acid catalysts in nitrile chemistry. nih.gov While not a direct synthesis of the target compound, it showcases a catalytic transformation of a nitrile group that could be part of a broader synthetic scheme.

The following table provides a summary of some catalytic systems and their applications in related syntheses.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium diacetate / Silver(I) acetate | C-H Activation/Arylation | Synthesis of biaryls from benzoic acids | ambeed.com |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate / (R)-BINAP | Enantioselective Michael Addition | Synthesis of chiral 3-arylbutanoic esters | orgsyn.org |

| Ytterbium(III) triflate (Yb(OTf)₃) | Michael-type Hydroamination | Synthesis of β-aminonitriles | thieme-connect.com |

| Terbium(III) triflate (Tb(OTf)₃) | Michael-type Hydroamination | Synthesis of β-aminonitriles | thieme-connect.com |

| Silica Sulfuric Acid | [3+2] Cycloaddition | Synthesis of 5-substituted 1H-tetrazoles from nitriles | nih.gov |

| Cobalt(II) complexes | Hydrocyanation | Not directly for this compound, but relevant for nitrile synthesis | thieme-connect.com |

Enantioselective Catalysis for Chiral Nitrile Derivatives

The synthesis of specific stereoisomers (enantiomers) of chiral molecules is a significant objective in modern organic chemistry, particularly for pharmaceutical applications where biological activity is often enantiomer-dependent. Enantioselective catalysis provides an efficient route to produce such compounds with high optical purity. While specific enantioselective syntheses targeting this compound itself are not extensively detailed, the principles are well-established through the synthesis of closely related chiral nitrile derivatives.

A prominent strategy involves the use of transition metal complexes paired with chiral ligands. For instance, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a structurally similar compound, is achieved through the asymmetric addition of an organoboronic acid to an α,β-unsaturated ester. orgsyn.org This reaction employs a rhodium catalyst in conjunction with a chiral bisphosphine ligand, (R)-(+)-BINAP, to induce stereoselectivity. orgsyn.org The methodology highlights how a chiral catalyst environment dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

Beyond transition metal catalysis, other advanced methods are employed for creating chiral centers in nitrile-containing molecules. Researchers have developed systems using chiral phosphoric acids, often in combination with a Lewis acid, to catalyze reactions like the Fischer indolization with high enantioselectivity. iisc.ac.in This approach relies on a chiral Brønsted acid to control the stereochemical outcome. iisc.ac.in Furthermore, chemoenzymatic methods, such as enantioselective Strecker amino acid synthesis, utilize enzymes or enzyme-mimicking catalysts to achieve high yields and enantiomeric excess in the synthesis of α-amino nitriles from imines and a cyanide source. researchgate.net These examples underscore the diverse catalytic tools available for producing chiral nitrile derivatives.

Table 1: Example of Catalyst System for Enantioselective Synthesis of a Related Compound

| Precursor | Catalyst System | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (4-bromophenyl)boronic acid | bis(norbornadiene)rhodium(I) tetrafluoroborate / (R)-(+)-BINAP | (S)-Ethyl 3-(4-bromophenyl)butanoate | 73.3% |

Data sourced from an organic synthesis procedure for a structurally related butanoic acid derivative. orgsyn.org

Transition-Metal-Free Reactions in Nitrile Synthesis

Driven by the need for more sustainable, cost-effective, and less toxic synthetic routes, transition-metal-free reactions have emerged as a significant area of chemical research. ucl.ac.uk These methods avoid the use of heavy metal catalysts, which can be expensive and leave trace impurities in the final product.

One notable transition-metal-free approach for synthesizing nitrile derivatives involves the reaction of amides with acetonitrile to form β-ketonitriles. rsc.org For example, 3-(4-Bromophenyl)-3-oxopropanenitrile, a close analogue of the target compound, was synthesized in high yield by reacting 4-bromo-N-phenyl-N-tosylbenzamide with acetonitrile in the presence of a strong base. rsc.org This reaction proceeds without any transition metal catalyst, relying on the base to generate the necessary nucleophilic species from acetonitrile. rsc.org The methodology is applicable to a range of substituted benzamides, demonstrating its versatility. rsc.org

The underlying principle of many such reactions is the ability of strong bases, like potassium alkoxides or sodium hydride, to facilitate transformations previously considered the domain of transition metal catalysis. ucl.ac.ukrsc.org Other metal-free strategies include the thermal generation of aryl radicals from shelf-stable reagents like triarylbismuthines, which can then be used to form new carbon-carbon bonds. beilstein-journals.org

Table 2: Substrate Scope for Transition-Metal-Free Synthesis of β-Ketonitriles

| Starting Amide | Product | Yield |

|---|---|---|

| 4-bromo-N-phenyl-N-tosylbenzamide | 3-(4-Bromophenyl)-3-oxopropanenitrile | 90% |

| 4-(tert-butyldimethylsilyl)oxy-N-phenyl-N-tosylbenzamide | 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-3-oxopropanenitrile | 69% |

| 4-(chloromethyl)-N-phenyl-N-tosylbenzamide | 3-(4-(Chloromethyl)phenyl)-3-oxopropanenitrile | 71% |

| N-phenyl-N-tosylcyclohexanecarboxamide | 3-Cyclohexyl-3-oxopropionitrile | 75% |

Data sourced from supplementary information for a study on transition-metal-catalyst-free reactions. rsc.org

Reaction Conditions and Optimization Strategies

Temperature and Pressure Control in Industrial Production

The translation of a laboratory-scale synthesis to industrial production requires rigorous control over reaction conditions, primarily temperature and pressure. These parameters are critical for ensuring process safety, maximizing yield and purity, and maintaining cost-effectiveness. Specific industrial protocols for this compound are typically proprietary, but general principles of chemical engineering and process optimization apply.

Temperature control is essential to manage reaction kinetics and selectivity. Many reactions are heated to increase the rate of reaction; for instance, a gram-scale synthesis of a bicyclo[1.1.1]pentan-1-yl propanenitrile derivative is conducted at 80 °C in a sealed pressure tube. acs.org In such a sealed system, heating inevitably leads to a pressure increase, necessitating careful monitoring and specialized equipment to prevent over-pressurization, a significant safety hazard. acs.org

For large-scale manufacturing, continuous flow reactors are increasingly favored over traditional batch reactors. evitachem.com Flow chemistry offers superior control over temperature and pressure due to the small internal volume and high surface-area-to-volume ratio of the reactor, which allows for efficient heat exchange and precise process management. evitachem.com This technology can lead to improved consistency, higher yields, and enhanced safety, particularly for exothermic reactions or those involving unstable intermediates. evitachem.com

Solvent Effects and Reaction Medium

The choice of solvent is a critical factor in chemical synthesis, as it can profoundly influence reaction rates, pathways, and the distribution of products. numberanalytics.com The solvent's properties—such as polarity, coordinating ability, and viscosity—dictate the solubility of reagents and the stabilization of intermediates and transition states. numberanalytics.com

In the synthesis of this compound and its analogues, aprotic solvents are commonly employed. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used for reactions that proceed via charged intermediates. rsc.orgcore.ac.uk For example, syntheses involving the formation of a carbanion alpha to the nitrile group benefit from these solvents, which can solvate the counter-ion (e.g., Na⁺ or Li⁺) without interfering with the nucleophile. core.ac.uk

The role of the solvent extends beyond the reaction itself to the workup and purification stages. A water-immiscible organic solvent like ethyl acetate or dichloromethane (B109758) is typically used for extraction from an aqueous phase. orgsyn.orgrsc.org For purification, the choice of solvent is paramount. Column chromatography relies on a carefully selected solvent system (eluent) to separate the desired product from impurities. rsc.orgnih.gov Crystallization, another key purification technique, uses a solvent or solvent mixture (e.g., heptane) in which the product has high solubility at an elevated temperature but low solubility at room temperature or below. orgsyn.org

Table 3: Solvents Used in Synthesis and Purification of this compound and Analogues

| Process Step | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Reaction | Tetrahydrofuran (THF) | Reaction medium for base-mediated reactions | rsc.orgcore.ac.uk |

| Reaction | N,N-Dimethylformamide (DMF) | Solvent for one-pot synthesis with NaH | |

| Reaction | 1,4-Dioxane | Solvent for Rh-catalyzed asymmetric synthesis | orgsyn.org |

| Extraction | Ethyl Acetate / Dichloromethane | Extraction of product from aqueous layer | orgsyn.orgrsc.org |

| Chromatography | n-Hexane / Ethyl Acetate | Eluent for silica gel column chromatography | rsc.orgnih.gov |

Isolation and Purification Techniques (e.g., Chromatography)

Following the completion of a chemical reaction, a series of workup and purification steps are necessary to isolate the target compound in a pure form. For this compound and related structures, these procedures typically involve quenching the reaction, extracting the product into an organic solvent, and then employing purification techniques like chromatography and crystallization. orgsyn.orgrsc.org

The initial workup often begins with quenching the reaction mixture, for example, by adding an aqueous solution of saturated ammonium (B1175870) chloride (NH₄Cl) to neutralize any remaining reactive reagents. rsc.org Subsequently, the product is transferred into an immiscible organic solvent, such as ethyl acetate, through liquid-liquid extraction. rsc.org The organic layer is then washed with brine to remove residual water and water-soluble impurities, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. orgsyn.orgrsc.org

The primary method reported for the purification of this compound derivatives is silica gel column chromatography. rsc.orgnih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The choice of eluent is crucial for achieving good separation. For large-scale production, crystallization is often a more practical and economical purification method. orgsyn.org This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out of the solution, leaving impurities behind. orgsyn.org

Table 4: Chromatographic Systems for Purification

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | n-Hexane / Ethyl Acetate (12:1) | 3-(4-Bromophenyl)-3-oxopropanenitrile | rsc.org |

| Silica Gel | Hexane / Ethyl Acetate (9:1) | 3-(4-Bromophenyl)-2-(4-fluorophenyl)propanenitrile | nih.gov |

| Silica Gel | tert-Butyl methyl ether / Cyclohexane (0-25%) | β-amino nitriles | core.ac.uk |

Chemical Transformations of this compound

The structure of this compound features several reactive sites that allow for a variety of chemical transformations. These include the nitrile group, the carbon atom adjacent to the nitrile (α-carbon), and the bromine atom attached to the aromatic ring. This versatility makes it a useful intermediate for synthesizing more complex molecules.

Reactions of the Nitrile Group: The nitrile functional group is readily transformed into other important functionalities. It can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid. nih.gov Alternatively, under milder, controlled conditions, the nitrile can undergo partial hydration to form 3-(4-bromophenyl)propionamide. oatext.com Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride or catalytic hydrogenation, would convert it into a primary amine, 3-(4-bromophenyl)propan-1-amine. smolecule.com

Reactions at the α-Carbon: The hydrogen atoms on the carbon alpha to the nitrile group are weakly acidic and can be removed by a strong base (e.g., sodium hydride or lithium diisopropylamide) to generate a carbanion. core.ac.uk This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in alkylation reactions to form new carbon-carbon bonds at the α-position. This strategy is used to introduce substituents onto the propane (B168953) chain. nih.gov

Reactions of the Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, and Sonogashira reactions can be used to form new carbon-carbon bonds by coupling the aryl bromide with organoboron compounds, alkenes, or terminal alkynes, respectively. The bromine can also be substituted by other groups through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation of the aromatic ring. smolecule.com

Nucleophilic Addition Reactions of the Nitrile Group

The nitrile group (C≡N) in this compound is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. umich.edu

One of the most fundamental nucleophilic addition reactions involving nitriles is hydrolysis, which can proceed under acidic or basic conditions to yield carboxylic acids or amides. smolecule.comlibretexts.org In the case of this compound, hydrolysis breaks the carbon-nitrogen triple bond, ultimately replacing it with carboxyl or amide functionalities. For instance, heating the nitrile in the presence of a strong base like barium hydroxide (B78521) leads to the formation of the corresponding carboxylate salt, which can then be neutralized to yield 3-(4-Bromophenyl)propanoic acid. google.com Biocatalytic methods, utilizing enzymes such as nitrile hydratase from microorganisms like Rhodococcus rhodochrous, can also facilitate the selective hydrolysis of nitriles to amides, as demonstrated with structurally similar aminonitriles. csir.co.za

The general scheme for the hydrolysis of this compound to 3-(4-Bromophenyl)propanoic acid is presented below.

| Reactant | Reagents/Conditions | Product |

| This compound | 1. Ba(OH)₂ (aq), Heat2. H₃O⁺ | 3-(4-Bromophenyl)propanoic acid |

| This compound | H₂SO₄ (aq), Heat | 3-(4-Bromophenyl)propanoic acid |

Substitution Reactions of the Bromine Atom

The bromine atom on the phenyl ring of this compound serves as a leaving group in various substitution reactions, most notably in palladium-catalyzed cross-coupling reactions. smolecule.com The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, wherein an organohalide is coupled with an organoboron compound. nih.govrsc.org

In this context, this compound can act as the organohalide partner. The reaction with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base results in the formation of a new biaryl compound where the bromine atom is replaced by the aryl group from the boronic acid. mdpi.com This reaction is highly efficient for creating complex molecular architectures from simpler precursors. gre.ac.uk

Below is a representative table of a Suzuki-Miyaura coupling reaction involving a substrate similar to the target molecule.

| Aryl Halide | Coupling Partner | Catalyst / Base / Solvent | Product | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 85% mdpi.com |

Oxidation Reactions

Information on the direct oxidation of this compound is limited; however, the reactivity can be inferred from general principles of organic chemistry and studies on related compounds. The molecule presents two main sites for potential oxidation: the propyl chain and the aromatic ring. The brominated phenyl ring is generally robust and resistant to oxidation under standard conditions. For instance, other functional groups on bromophenyl-containing molecules can be selectively oxidized without affecting the ring or the bromine substituent. orgsyn.orggoogle.com

The aliphatic propionitrile chain, specifically the benzylic carbon (the carbon atom adjacent to the phenyl ring), is the more likely site of oxidation. Common oxidizing agents such as potassium permanganate, chromic acid, or manganese dioxide could potentially oxidize this position, leading to the formation of a ketone, such as 3-(4-bromophenyl)-3-oxopropanenitrile. google.comsigmaaldrich.com However, the specific conditions and products would require empirical validation.

Reduction Reactions (e.g., Nitrile to Amine)

The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic utility. This reduction adds a 3-aminopropyl group to the 4-bromophenyl scaffold, yielding 3-(4-bromophenyl)propan-1-amine. Several reagents and catalytic systems are effective for this purpose. smolecule.com

Common methods include the use of strong hydride donors like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.org Alternatively, catalytic hydrogenation is a widely employed method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney Nickel, palladium, or platinum. libretexts.orggoogle.com A particularly mild and efficient method utilizes potassium borohydride (B1222165) (KBH₄) in combination with Raney Nickel in ethanol, which can achieve high yields of the primary amine with minimal side products. umich.edu

The following table summarizes various methods for the reduction of nitriles.

| Reagent System | Solvent | General Conditions | Product |

| LiAlH₄ | Diethyl ether or THF | 1. Reaction in ether2. Acidic/aqueous workup | Primary Amine |

| H₂ / Raney Ni | Ethanol / Methanol | Raised temperature and pressure | Primary Amine |

| H₂ / Pd or Pt | Varies | Raised temperature and pressure | Primary Amine |

| KBH₄ / Raney Ni | Ethanol | Room temperature or 50 °C for aromatic nitriles | Primary Amine umich.edu |

Derivatization Strategies for Analytical Enhancement

In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often employed to improve the volatility, thermal stability, and chromatographic behavior of an analyte. jfda-online.comgcms.cz Derivatization can also enhance detection sensitivity and provide more definitive mass spectra for structural elucidation. researchgate.net

For this compound and its reaction products, several derivatization strategies can be envisioned.

Analysis of the Nitrile: While the nitrile itself might be amenable to GC analysis, derivatization can be used to confirm its presence. For instance, derivatizing agents that react specifically with nitriles could be employed.

Derivatization of the Amine Product: The primary amine formed from the reduction of the nitrile is a prime target for derivatization. It can be converted into less polar and more volatile derivatives through silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) derivative), acylation (e.g., with trifluoroacetic anhydride), or alkylation. jfda-online.comgcms.cz These modifications improve peak shape and reduce tailing in GC analysis.

Derivatization of the Carboxylic Acid Product: The carboxylic acid obtained from hydrolysis is highly polar and non-volatile. For GC-MS analysis, it must be derivatized. Esterification, for example, by reaction with an alcohol in the presence of an acid catalyst or using reagents like diazomethane, converts the acid into a more volatile ester. gcms.cz

Enhancing Detection: The introduction of specific groups, such as fluorinated acyl groups, can enhance the response of electron capture detectors (ECD) or generate characteristic fragmentation patterns in mass spectrometry, aiding in trace-level quantification. jfda-online.com

These strategies highlight how the functional groups of this compound and its derivatives can be chemically modified to facilitate more robust and sensitive analytical measurements. chromatographyonline.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 3 4 Bromophenyl Propionitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-(4-Bromophenyl)propionitrile. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the para-substituted benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the bromine atom typically resonate at a different frequency than the two protons meta to the bromine atom, due to the differing electronic environments. This results in a characteristic AA'BB' splitting pattern, often simplified as two doublets. For instance, one set of two aromatic protons may appear as a doublet around δ 7.47 ppm, while the other set of two aromatic protons appears as a doublet around δ 6.90 ppm. rsc.org

The aliphatic protons of the propionitrile (B127096) chain exhibit characteristic triplet signals. The two protons on the carbon adjacent to the nitrile group (α-protons) and the two protons on the carbon adjacent to the phenyl ring (β-protons) are coupled to each other. This results in two triplets, with typical chemical shifts around δ 2.6-3.0 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.47 | d | 2H | Ar-H |

| ~6.90 | d | 2H | Ar-H |

| ~2.9 | t | 2H | -CH₂-CN |

| ~2.7 | t | 2H | Ar-CH₂- |

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. udel.edu A typical spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the propionitrile chain.

The carbon of the nitrile group (-C≡N) is a key feature, typically appearing in the range of δ 118-120 ppm. chemicalbook.com The two aliphatic carbons of the propionitrile chain will have distinct chemical shifts. The carbon attached to the nitrile group generally appears further downfield than the carbon attached to the aromatic ring.

The aromatic carbons will show four distinct signals due to the para-substitution pattern. The carbon atom bonded to the bromine atom (ipso-carbon) will have a characteristic chemical shift, often around δ 121 ppm. The other aromatic carbons will appear in the typical aromatic region of δ 125-150 ppm. chemguide.co.uk

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~121 | Ar-C-Br |

| ~119 | -C≡N |

| ~32 | Ar-CH₂- |

| ~19 | -CH₂-CN |

Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure. cdnsciencepub.comrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. cdnsciencepub.com This allows for the determination of the elemental composition of this compound with a high degree of confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). For C₉H₈BrN, the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. leeder-analytical.comspectralworks.com

In GC-MS analysis, this compound can be separated from other components in a mixture before being introduced into the mass spectrometer. jchr.org The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be used for identification and quantification. The volatility of the compound makes it suitable for GC-MS analysis. sigmaaldrich.com

LC-MS is particularly useful for analyzing complex mixtures or for compounds that are not amenable to GC analysis. thermofisher.comshimadzu.com It allows for the separation of this compound from a sample matrix, followed by mass spectrometric detection. leeder-analytical.com This is valuable in various applications, including reaction monitoring and impurity profiling. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.org The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. rsc.org

A prominent and sharp absorption band is observed in the region of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. rsc.org The presence of the aromatic ring is indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The para-disubstituted pattern of the benzene ring can often be inferred from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| ~2930 | C-H stretch | Aliphatic |

| ~2245 | C≡N stretch | Nitrile |

| ~1590, ~1490 | C=C stretch | Aromatic Ring |

| ~820 | C-H bend (out-of-plane) | para-disubstituted Aromatic |

Note: Absorption frequencies are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of this compound, enabling both the assessment of its purity and its separation from related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly prominent in this regard, with Size Exclusion Chromatography (SEC) offering specialized capabilities.

HPLC is a powerful tool for the purity assessment of this compound and related compounds. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. torontech.com For compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for analyzing compounds structurally similar to this compound might utilize a C18 column, which has a stationary phase consisting of silica (B1680970) particles bonded with 18-carbon alkyl chains. tubitak.gov.tr The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light. torontech.com

The purity of a sample is determined by analyzing the resulting chromatogram. torontech.com A pure sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. By comparing the retention time of the main peak to that of a known standard, the identity of the compound can be confirmed. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis. torontech.com For more definitive identification of impurities, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, which provides mass information for each separated component. sepscience.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size tubitak.gov.tr |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 10 mM) (70:30 v/v) tubitak.gov.tr |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 290 nm researchgate.net |

| Injection Volume | 20 µL nih.gov |

This table represents typical conditions and may require optimization for the specific analysis of this compound.

Gas Chromatography is another vital technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of nitriles and halogenated aromatic compounds, a non-polar or medium-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, is often suitable. researchgate.netepa.gov A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. For enhanced specificity and identification, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS. derpharmachemica.com GC-MS provides a mass spectrum for each eluting peak, which can be compared to spectral libraries for confident identification of this compound and any impurities. derpharmachemica.com

In some cases, derivatization may be employed to improve the chromatographic properties of the analyte, such as its volatility or detectability. researchgate.net For instance, if related acidic or basic impurities are present, they can be converted to more volatile esters or amides.

Table 2: Typical GC-MS Parameters for Analysis of Related Aromatic Compounds

| Parameter | Condition |

| Column | ZB 5-MS capillary column (30m x 0.25mm ID, 0.25µm film thickness) derpharmachemica.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min derpharmachemica.com |

| Oven Program | Initial temperature of 70°C, ramped to 260°C at 6°C/min derpharmachemica.com |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table provides an example of GC-MS conditions and would need to be optimized for this compound.

Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size in solution. cytivalifesciences.com.cnshimadzu.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. cytivalifesciences.com.cnshimadzu.com

While SEC is most commonly used for large molecules like proteins and polymers, it can be applied to smaller molecules under certain conditions, particularly for group separations to remove low molecular weight impurities like salts or residual solvents. cytivalifesciences.com For a molecule with the size of this compound, a column with a small pore size would be required. polylc.com The mobile phase is chosen to ensure the analyte is fully dissolved and does not interact with the stationary phase. SEC is generally a low-resolution technique for small molecules but can be useful in specific purification scenarios.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. uol.de This technique requires a single, high-quality crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots. uol.de

By analyzing the position and intensity of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the exact coordinates of each atom (C, H, Br, N) in the crystal lattice. uol.deuhu-ciqso.es This information allows for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. It also reveals how the molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. mdpi.com

The resulting structural data is typically presented in a table format, detailing the crystallographic parameters.

Table 3: Example Crystallographic Data Table

| Parameter | Value |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | (value) |

| b (Å) | (value) |

| c (Å) | (value) |

| α (°) | 90 |

| β (°) | (value) |

| γ (°) | 90 |

| Volume (ų) | (value) |

| Z (molecules/unit cell) | (value) |

| Calculated density (g/cm³) | (value) |

This table is a template; the actual values would be determined experimentally from the SC-XRD analysis of a this compound crystal.

Advanced Analytical Approaches in Complex Matrices

Analyzing this compound or its metabolites in complex biological or environmental samples requires more sophisticated approaches to isolate the target analyte from interfering matrix components.

When studying the interaction of a compound like this compound with biological macromolecules (e.g., proteins, enzymes), specialized techniques are employed.

Ultrafiltration-HPLC is a method used to separate free and protein-bound ligands in a sample. tubitak.gov.trtubitak.gov.tr The sample, containing the compound and the protein, is placed in an ultrafiltration device with a semi-permeable membrane that has a specific molecular weight cut-off (e.g., 10 kDa). nih.gov Centrifugation forces the solvent and small, unbound molecules (like free this compound) through the membrane, while the larger proteins and any compound bound to them are retained. tubitak.gov.tr The resulting filtrate, containing the free compound, can then be directly analyzed by HPLC to determine its concentration. tubitak.gov.tr This technique is valuable for studying drug-protein binding interactions.

Bio-affinity chromatography is a highly selective purification technique based on the specific binding interaction between a target molecule and a ligand immobilized on a stationary phase. univr.itthermofisher.com For a compound like this compound, if it is known to bind to a specific protein or enzyme, that protein can be immobilized on a chromatography support. When a complex mixture containing the compound is passed through the column, only the compound that binds to the immobilized ligand will be retained. univr.it All other components are washed away. The bound compound can then be eluted by changing the mobile phase conditions (e.g., pH, ionic strength, or by adding a competing ligand) to disrupt the binding interaction. This technique offers very high purification in a single step and is used to isolate bioactive compounds from complex biological extracts. thermofisher.com

Ligand Fishing Techniques for Interaction Studies

Ligand fishing is a modern bioanalytical strategy employed to identify and characterize interactions between small molecules and potential protein targets from complex mixtures. The fundamental principle involves using a target macromolecule, such as an enzyme or a receptor, to "fish out" binding ligands from a sample. These techniques are particularly valuable in drug discovery and chemical biology for screening bioactive compounds and elucidating their mechanisms of action.

Common ligand fishing methodologies include affinity chromatography, capillary electrophoresis, ultrafiltration, and magnetic bead-based separation. In a typical affinity chromatography setup, a target protein is immobilized on a solid support. When a mixture containing potential ligands is passed through this support, molecules with affinity for the protein bind to it, while non-binding components are washed away. The bound ligands can then be eluted and identified using sensitive analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

These affinity-based screening methods can investigate various biological interactions, including those between enzymes and inhibitors, receptors and ligands, or antigens and antibodies. The high specificity and efficiency of ligand fishing make it especially suitable for identifying active compounds within complex matrices, such as natural product extracts.

As of the current available research, no specific studies detailing the application of ligand fishing techniques for the direct interaction studies of this compound have been documented. While the compound is mentioned in chemical and patent literature, its use as a ligand in protein binding or target identification studies via these specific methods is not publicly reported. Therefore, there are no detailed research findings or data tables to present on the interaction studies of this compound using ligand fishing techniques.

Theoretical Studies and Computational Chemistry of 3 4 Bromophenyl Propionitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. Among the various methods, Density Functional Theory (DFT) is a widely used approach for studying the electronic structure of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state). The geometry of 3-(4-Bromophenyl)propionitrile can be optimized using DFT methods, such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional), combined with a suitable basis set like 6-311+G(d,p). scispace.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The resulting optimized structure provides key geometrical parameters. While specific experimental data for this compound is not available for direct comparison, theoretical calculations for similar bromophenyl derivatives have shown good agreement with X-ray diffraction data. researchgate.net These calculations are crucial for understanding the molecule's three-dimensional shape, which influences its physical and chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) This table is generated for illustrative purposes based on typical DFT calculation outputs for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.91 Å |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-C (aliphatic) | ~1.53 - 1.54 Å | |

| C≡N | ~1.16 Å | |

| Bond Angles | C-C-C (aliphatic) | ~112° |

| C-C≡N | ~178° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(aliphatic)-C(aliphatic) | ~85° |

DFT calculations are also employed to predict spectroscopic properties, which can aid in the interpretation of experimental spectra. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. scispace.com These calculations help in assigning specific vibrational modes to the observed absorption bands. For bromophenyl compounds, characteristic vibrations include C-H stretching in the aromatic ring, C≡N stretching of the nitrile group, and C-Br stretching. scispace.com

Similarly, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be computed. The HOMO-LUMO energy gap is an important parameter that relates to the molecule's chemical reactivity and can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net A smaller gap suggests that the molecule can be more easily excited, corresponding to absorption at a longer wavelength. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative and shows the type of data obtained from DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Propyl Chain | 2950 - 2850 |

| C≡N Stretch | Nitrile | ~2250 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-Br Stretch | Bromine Substituent | 700 - 600 |

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rug.nl While specific MD simulation studies focused solely on this compound are not prominent in the literature, this methodology is a powerful tool for understanding the dynamic behavior of such molecules in various environments, like in solution or as part of a larger biological system. mdpi.com

An MD simulation would begin with an optimized molecular structure, often obtained from DFT calculations. The system is then allowed to evolve over time according to the laws of classical mechanics, with forces between atoms calculated using a force field. rug.nl Such simulations can provide insights into conformational changes, solvation processes, and the aggregation propensity of the molecule. nih.gov For a molecule like this compound, MD could be used to study its interactions with solvent molecules or its potential to bind to a biological target, revealing dynamic information that is inaccessible through static quantum chemical calculations. plos.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key concept in medicinal chemistry and materials science that correlates the chemical structure of a molecule with its biological activity or physical properties. nih.gov The goal of a QSAR (Quantitative Structure-Activity Relationship) study is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com

For this compound, an SAR study would involve synthesizing and testing a series of related analogues where specific parts of the molecule are systematically modified. For example, the bromo-substituent could be moved to different positions on the phenyl ring or replaced with other halogens, and the length of the nitrile side chain could be altered. mdpi.com

Computational chemistry plays a vital role in SAR by calculating molecular descriptors for each analogue. These descriptors quantify various electronic, steric, and hydrophobic properties. nih.gov A statistical model is then built to relate these descriptors to the observed activity. nih.gov Such a model can provide insights into which molecular features are crucial for a desired activity, guiding the design of more potent or selective compounds. scispace.com

Investigation of Non-Covalent Interactions and Supramolecular Networks

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the solid-state structure and crystal packing of molecules. nih.gov These weak interactions dictate the formation of ordered supramolecular networks. scispace.com

In the case of this compound, several non-covalent interactions are expected to be significant. The bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophiles. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Furthermore, the aromatic phenyl ring can engage in π-π stacking and C-H···π interactions. nih.gov

Applications in Medicinal and Biological Chemistry

Intermediate in Complex Organic Molecule Synthesis

3-(4-Bromophenyl)propionitrile is recognized as a versatile intermediate in the field of organic synthesis. lookchem.com The presence of the bromine atom and the nitrile group provides two reactive sites that can be strategically manipulated to build more elaborate molecular architectures. The 4-bromophenyl group is a common feature in many synthetic pathways, often utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

For instance, related structures are employed as foundational materials for creating chiral molecules of high enantiomeric purity, which are crucial for the pharmaceutical industry. Methodologies have been developed for the synthesis of compounds like (S)-ethyl 3-(4-bromophenyl)butanoate and (3S)-3-(4-bromophenyl)butanoic acid, highlighting the role of the bromophenyl moiety as a key structural component in asymmetric synthesis. orgsyn.orgresearchgate.net

Precursor in Drug Molecule Development

As a versatile chemical intermediate, this compound functions as a precursor in the development of new drug molecules. lookchem.com The nitrile functional group is a key feature in numerous small-molecule drugs, and its incorporation into molecular design is a common strategy in drug discovery. guidechem.comnih.gov The compound serves as a starting point for creating libraries of novel molecules that can be screened for various pharmacological activities. The 4-bromophenyl segment, in particular, is a well-established pharmacophore whose interactions can be fine-tuned through further chemical modifications to optimize the efficacy and selectivity of a potential drug candidate.

Research on Biological Activity of Related Compounds

The 4-bromophenyl structural motif is present in a diverse array of compounds that have demonstrated significant biological activity. Research into these related molecules has uncovered potential applications in treating a range of diseases, from cancer to parasitic infections and inflammatory conditions.

Several studies have highlighted the anticancer potential of compounds containing the bromophenyl group. The specific placement of the bromine atom on the phenyl ring has been shown to be critical for the observed cytotoxic activity.

Breast and Prostate Cancer: Research into brominated coelenteramines identified the 3-(4-bromophenyl)pyrazin-2-amine structure as having a specific and potent anticancer activity. nih.gov The study underscored that the 4-bromophenyl moiety was essential for this activity, and alterations to this part of the molecule could impair its effectiveness against breast and prostate cancer cells. nih.gov

Other Cancer Cell Lines: A derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, showed notable activity against the human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov In another study, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine demonstrated promising results, with the renal cancer cell line UO-31 and the CNS cancer cell line SNB-75 showing high sensitivity to these compounds. mdpi.comresearchgate.net Furthermore, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as the most potent compound among a series of derivatives tested against the MCF-7 breast cancer cell line. mdpi.com

| Compound/Derivative | Cancer Cell Line(s) | Key Research Finding | Source |

|---|---|---|---|

| 3-(4-bromophenyl)pyrazin-2-amine | Breast and Prostate Cancer | The 4-bromophenyl moiety is essential for its specific anticancer activity. nih.gov | nih.gov |

| 1-(4-Bromophenyl)-...-ethanone | MDA-MB-231 (Breast), U-87 (Glioblastoma) | Demonstrated significant cytotoxic activity against these cell lines. nih.gov | nih.gov |

| 5-(3-Bromophenyl)-...-triazol-3-amine analogs | UO-31 (Renal), SNB-75 (CNS) | Showed significant growth inhibition against multiple cancer cell lines. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 2-(3-bromophenyl)-...-carboxylic acid | MCF-7 (Breast) | Identified as a potent compound against this breast cancer cell line. mdpi.com | mdpi.com |

Derivatives containing the 4-bromophenyl structure have also been investigated for their anti-inflammatory properties. These studies often use established in vivo models to assess the compound's ability to mitigate inflammatory responses.

A notable example is (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), which was studied for its anti-inflammatory and antinociceptive effects. nih.govresearchgate.net In a carrageenan-induced paw edema model in rodents, BTTSC significantly reduced edema, particularly in the initial phases of inflammation. nih.gov The results suggested that the compound's mechanism of action may involve inhibiting early inflammatory mediators like histamine. nih.gov Additionally, related metabolites such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid are recognized for their anti-inflammatory effects, which are considered beneficial for brain health, aligning with research into neuroinflammation. mdpi.com

| Compound/Derivative | Inflammation Model | Key Research Finding | Source |

|---|---|---|---|

| (E)-N-(4-bromophenyl)-...-thiosemicarbazone (BTTSC) | Carrageenan-induced paw edema | Reduced edema by 81.9% and 83.2% in the first two time points at the highest dose, suggesting action on early inflammatory mediators. nih.gov | nih.govresearchgate.net |

| 3-(4-hydroxy-3-methoxyphenyl) propionic acid | General/Metabolic Models | Recognized as a postbiotic metabolite with anti-inflammatory effects that may confer health benefits. mdpi.com | mdpi.com |

Research has also extended to the evaluation of bromophenyl-containing compounds against parasitic protozoa of the Leishmania genus. In a study evaluating sixteen aromatic compounds, 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile was identified as the most active and safest compound against Leishmania amazonensis. nih.gov It showed high selective activity against the intracellular amastigote form of the parasite, which is the clinically relevant stage of infection in mammals. nih.gov

| Compound/Derivative | Organism | Activity (IC₅₀) | Comparison | Source |

|---|---|---|---|---|

| 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile | Leishmania amazonensis (amastigotes) | 12.5 µM | More active than the reference drug sodium stibogluconate (IC₅₀ = 44.7 µM). nih.gov | nih.gov |

The interaction of bromophenyl derivatives with specific enzymes is a key area of investigation for understanding their mechanism of action and therapeutic potential.

Kinase Inhibition: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound related by its bromophenyl group, was identified as a novel and selective inhibitor of Aurora A kinase. mdpi.com Aurora kinases are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.

Tubulin Interaction: In silico molecular docking studies were performed on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.comresearchgate.net The results indicated that these compounds had an efficient binding affinity with the combretastatin A-4 binding site on tubulin, suggesting that their anticancer activity may stem from the inhibition of microtubule polymerization. researchgate.net

| Compound/Derivative | Enzyme/Protein Target | Key Research Finding | Source |

|---|---|---|---|

| 2-(3-bromophenyl)-...-carboxylic acid | Aurora A Kinase | Identified as a potent and selective inhibitor of the enzyme. mdpi.com | mdpi.com |

| 5-(3-Bromophenyl)-...-triazol-3-amine analogs | Tubulin (Combretastatin A-4 binding site) | Molecular docking studies showed efficient binding, suggesting tubulin inhibition as a mechanism of action. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Protein Interactions

While specific protein interactions of this compound are not extensively documented in publicly available literature, the broader class of bromophenyl-containing molecules has been shown to interact with key biological targets. For instance, derivatives of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been identified as potent and selective inhibitors of Aurora A kinase, a protein crucial for cell cycle regulation. One such compound demonstrated significant inhibitory activity, arresting the cell cycle and inducing apoptosis in cancer cell lines. This highlights the potential for bromophenyl moieties to engage in specific binding interactions within the active sites of enzymes, suggesting that this compound could serve as a precursor for the synthesis of targeted protein inhibitors. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

Antimicrobial Activity of Related Compounds

The presence of a bromine atom on a phenyl ring is a common feature in various compounds exhibiting antimicrobial properties. Research has shown that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria. csir.co.za Similarly, other studies have reported on the synthesis of new derivatives from 2-amino-4-(4-bromophenyl)thiazole, which were screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.gov For example, certain synthesized derivatives showed moderate antibacterial activity against Bacillus pumilus and Bacillus subtilis, and moderate antifungal activity against Candida albicans. nih.gov Furthermore, studies on flavonoid derivatives have indicated that the presence of a bromine atom can significantly influence their antimicrobial properties. researchgate.net These findings suggest that the 4-bromophenyl group is a valuable pharmacophore in the design of new antimicrobial agents.

The following table summarizes the antimicrobial activity of some compounds related to this compound.

| Compound Class | Tested Organisms | Observed Activity |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active csir.co.za |

| Derivatives of 2-amino-4-(4-bromophenyl)thiazole | Bacillus pumilus, Bacillus subtilis, Candida albicans | Moderate antibacterial and antifungal activity nih.gov |

| Brominated flavonoid derivatives | Various bacteria | Significant influence on antimicrobial properties researchgate.net |

Stereochemistry and Medicinal Chemistry Relevance

The concept of stereochemistry is paramount in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity. nih.gov Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers. researchgate.netnih.gov

For molecules like this compound, if a chiral center is introduced into the molecule, the resulting enantiomers could exhibit different biological activities. The 2-arylpropionic acid derivatives, which are structurally related to propionitrile (B127096) compounds, serve as a classic example. For these non-steroidal anti-inflammatory drugs (NSAIDs), the pharmacological activity predominantly resides in one enantiomer. researchgate.net This principle underscores the importance of evaluating the stereoisomers of any potential therapeutic agent. The development of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced side effects. mdpi.com

The following table illustrates the differential effects of enantiomers for some well-known drugs.

| Drug | Active Enantiomer (Eutomer) | Effect of the Other Enantiomer (Distomer) |

| Ibuprofen (B1674241) | S-(+)-ibuprofen | Less active, undergoes in vivo conversion to the S-enantiomer mdpi.com |

| Thalidomide | R-(+)-thalidomide (sedative) | S-(-)-thalidomide (teratogenic) nih.gov |

| Albuterol | R-(-)-albuterol (bronchodilator) | S-(+)-albuterol (may have pro-inflammatory effects) nih.gov |

Biocatalytic Applications (e.g., Hydrolysis by Nitrile Hydratase Enzymes)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. nih.gov Nitrile hydratase enzymes, in particular, are of significant interest for their ability to hydrolyze nitriles to their corresponding amides under mild conditions. academicjournals.orgnih.gov This enzymatic conversion is highly chemo- and regioselective. academicjournals.org

Several studies have explored the use of nitrile hydratases for the hydrolysis of various nitriles, including arylpropionitriles. For example, Rhodococcus strains are known to exhibit nitrile hydratase activity and can convert β-hydroxy nitriles. csir.co.za While some nitrile hydratases show low enantioselectivity for certain substrates, others have been found to be highly enantioselective, making them valuable tools for the kinetic resolution of racemic nitriles to produce chiral amides. academicjournals.orgmdpi.com For instance, a nitrile hydratase from Rhodococcus sp. AJ270 was shown to enantioselectively hydrate several aromatic nitriles. nih.gov This enzymatic approach is particularly useful in the synthesis of chiral intermediates for the pharmaceutical industry. csir.co.zamdpi.com The biocatalytic hydrolysis of a compound like this compound using a suitable nitrile hydratase could potentially provide a stereoselective route to the corresponding chiral amide, a valuable synthon for further chemical elaboration.

Industrial and Advanced Materials Applications

Use as an Intermediate in Industrial Chemical Production

3-(4-Bromophenyl)propionitrile serves as a crucial intermediate in the multi-step synthesis of more complex chemical entities, particularly in the pharmaceutical and agrochemical industries. lookchem.comlookchem.com The value of this compound lies in its dual reactivity. The nitrile group (-C≡N) is a versatile precursor that can be converted into other important functional groups. For instance, it can be hydrolyzed to form a carboxylic acid, such as 3-(4-bromophenyl)propionic acid, or reduced to produce a primary amine. tcichemicals.comsigmaaldrich.comamericanelements.com

Simultaneously, the bromine atom on the phenyl ring provides a site for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the attachment of diverse molecular fragments, significantly increasing molecular complexity. This strategic role as a modifiable scaffold is essential in building the core structures of specialty chemicals. Derivatives like 2-(4-Bromophenyl)-2-methylpropanenitrile are key intermediates in the synthesis of pharmaceuticals, highlighting the importance of this class of compounds in drug development. lookchem.comgoogle.com

Table 1: Synthetic Utility of this compound

| Functional Group | Transformation Reaction | Resulting Functional Group | Industrial Significance |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor for esters, amides, and other derivatives. |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Building block for bioactive molecules and polymers. |

| Bromo (-Br) | Cross-Coupling (e.g., Suzuki) | Aryl-Aryl Bond | Construction of complex molecular frameworks. |

| Bromo (-Br) | Nucleophilic Substitution | Ether, Amine, etc. | Introduction of new functional groups and properties. |

Potential in Dyes and Polymers Production

The structural features of this compound suggest its potential as a precursor in the synthesis of dyes and advanced polymers. The bromophenyl group is a component found in some dye structures, where the bromine atom can influence the molecule's electronic properties and its absorption of ultraviolet light. The nitrile group can also be a part of a larger chromophoric system or act as a reactive handle to chemically bond the dye molecule to fabrics or other materials. lookchem.com

In the field of polymer science, molecules containing nitrile functionalities are of significant interest. The nitrile group can undergo polymerization or be incorporated into polymer backbones to modify their thermal and mechanical properties. Furthermore, related dinitrile compounds are explored for their potential in polymer crosslinking, which enhances the durability and stability of materials. The ability to functionalize this compound via its bromo group allows for the creation of specialized monomers that can be used to produce polymers with tailored optical, electronic, or thermal characteristics.

Development of New Materials and Scaffolds